

Modifying experimental protocols for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

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Compound of Interest

Compound Name: *4-Chloro-7-hydroxyquinazolin-6-yl pivalate*

CAS No.: 1145671-38-0

Cat. No.: B1497275

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Technical Support Center: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

Welcome to the technical support center for **4-Chloro-7-hydroxyquinazolin-6-yl pivalate**. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support researchers, scientists, and drug development professionals. Our focus is on anticipating and resolving challenges you may encounter during the synthesis, handling, and application of this versatile quinazoline derivative.

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Frequently Asked Questions (FAQs)

Q1: What are the key structural features and properties of **4-Chloro-7-hydroxyquinazolin-6-yl pivalate**?

4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a substituted quinazoline. Its key features include a quinazoline core, which is a privileged scaffold in medicinal chemistry, a reactive chloro group at the 4-position, a free hydroxyl group at the 7-position, and a pivaloyl (pivalate) ester at the 6-position. The chloro group at C4 is a good leaving group, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions. The pivalate ester is a sterically hindered and relatively stable protecting group for the phenolic hydroxyl group from which it was likely derived.

Property	Value	Source
CAS Number	1145671-38-0	[1]
Molecular Formula	C ₁₃ H ₁₃ ClN ₂ O ₃	[1]
Molecular Weight	280.71 g/mol	[1]
Appearance	Likely a solid	Inferred
Storage	Inert atmosphere, 2-8°C	[1]

Q2: What are the recommended storage and handling conditions for this compound?

Due to the reactive 4-chloroquinazoline moiety, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis and reaction with atmospheric moisture.[1] It is also advisable to handle the compound in a dry environment (e.g., in a glove box or using Schlenk techniques) to maintain its integrity. Safety precautions should include wearing appropriate personal protective equipment (PPE), as the compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1]

Q3: In which solvents is this compound typically soluble?

While specific solubility data for this compound is not readily available, quinazoline derivatives generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[2] For biological assays, preparing a concentrated stock solution in DMSO is a common practice. Solubility in alcohols like ethanol and methanol may be moderate, while it is expected to be poorly soluble in water and nonpolar solvents like hexanes.

Q4: What is the role of the pivalate group in this molecule?

The pivaloyl (Piv) group is a sterically bulky acyl protecting group for a hydroxyl functionality.[3] Its presence suggests that it was likely installed to selectively protect a hydroxyl group at the 6-position during a synthetic sequence, for instance, to allow for selective modification of the hydroxyl group at the 7-position or another part of the molecule. The steric hindrance provided

by the tert-butyl group makes the pivalate ester more stable to hydrolysis than less hindered esters like acetates or benzoates.[4]

Q5: Under what conditions is the pivalate group labile?

Pivaloyl esters are generally stable under acidic and oxidative conditions.[5] However, they can be cleaved under basic or reductive conditions.[3] Strong basic conditions (e.g., sodium hydroxide or potassium carbonate in methanol) will hydrolyze the ester.[3] Reductive cleavage can be achieved with reagents like lithium aluminum hydride (LiAlH_4).[5] It is important to consider the stability of the rest of the molecule under these deprotection conditions. For example, the 4-chloro group may also react with strong nucleophiles.

Troubleshooting Guide

Synthesis & Purification Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Low yield in the final chlorination step	Incomplete conversion of the precursor 4-hydroxyquinazoline. The 4-hydroxyquinazoline may not be fully soluble in the chlorinating agent (e.g., SOCl ₂).	Ensure the precursor is thoroughly dried before chlorination. Add a catalytic amount of DMF to the reaction with thionyl chloride (SOCl ₂) to facilitate the reaction.[6] Use a co-solvent like toluene to improve solubility.
Formation of byproducts during synthesis	If starting from a d-hydroxy precursor, acylation might occur at both hydroxyl groups. During chlorination, side reactions on the quinazoline ring can occur if the temperature is too high.	Use a sterically hindered acylating agent like pivaloyl chloride to selectively protect the less hindered hydroxyl group.[3] Control the temperature carefully during the chlorination step.
Difficulty in purifying the final product	The product may co-elute with starting materials or byproducts during column chromatography. The compound might be unstable on silica gel.	Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. Consider using a different stationary phase, such as alumina. If the compound is suspected to be unstable on silica, minimize the time it spends on the column.

Reaction & Stability Problems

Problem	Potential Cause(s)	Recommended Solution(s)
Unintended deprotection of the pivalate group	The reaction conditions are too basic or reductive.	If possible, use neutral or acidic conditions for subsequent reactions. If basic conditions are unavoidable, use milder bases (e.g., DIPEA instead of NaOH) and lower temperatures. Pivaloyl groups are more stable than acetyl or benzoyl groups, offering a wider range of compatible reaction conditions.[4]
Hydrolysis of the 4-chloro group	Presence of water in solvents or reagents.	Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. The 4-chloro group is susceptible to hydrolysis, which converts it to a 4-hydroxyquinazoline.
Low reactivity in nucleophilic substitution at C4	The nucleophile is sterically hindered or has low nucleophilicity. The reaction temperature is too low.	Use a less hindered nucleophile if possible. Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[7] The 4-position of the quinazoline ring is generally more reactive towards nucleophiles than the 2-position.[8][9]

Analytical & Characterization Challenges

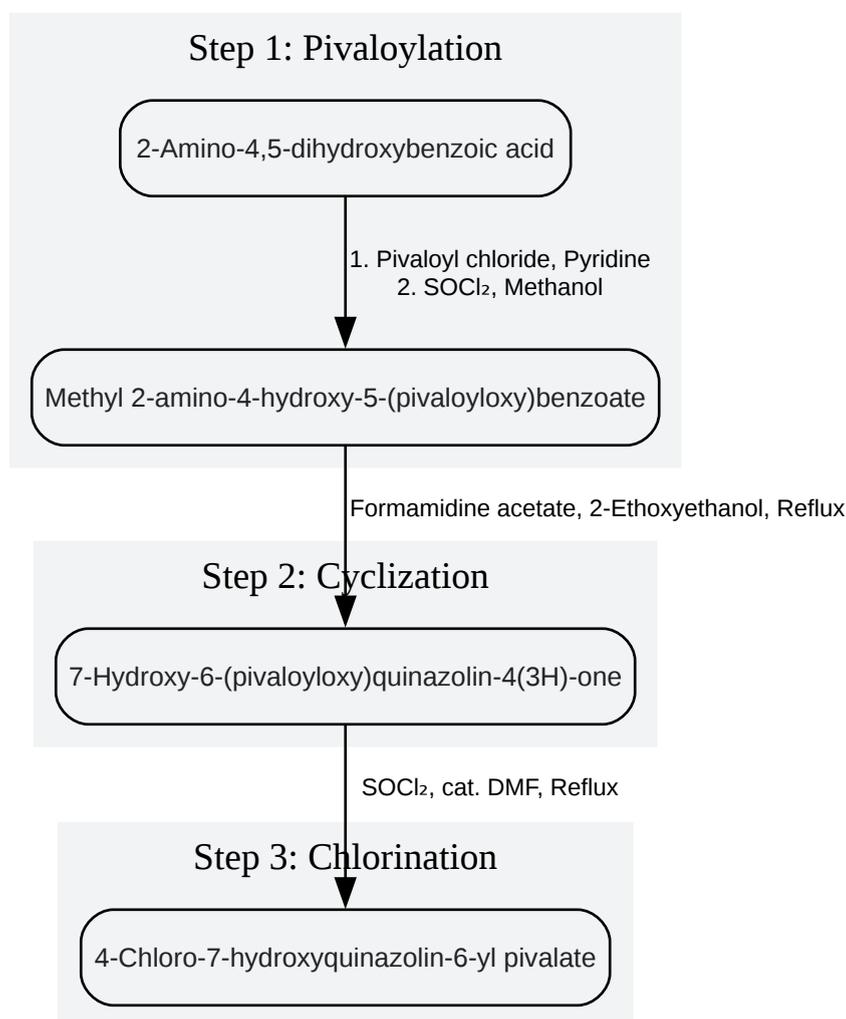
Problem	Potential Cause(s)	Recommended Solution(s)
Ambiguous NMR spectrum	Presence of impurities. Poor resolution of signals.	Purify the sample further. Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the signals correctly.
Unexpected mass spectrum	In-source fragmentation of the molecule. The molecule may have degraded prior to analysis.	Use a softer ionization technique like Electrospray Ionization (ESI) instead of Electron Impact (EI) to minimize fragmentation. Ensure the sample is fresh and pure before analysis. Common fragmentation patterns for quinazolines involve the loss of substituents from the core ring structure.

Experimental Protocols

Hypothetical Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate

This protocol is a hypothetical pathway based on established quinazoline synthesis methods.

[1][6]



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Caption: Hypothetical synthesis workflow for the target compound.

Step 1: Selective Pivaloylation and Esterification

- To a solution of 2-amino-4,5-dihydroxybenzoic acid in pyridine, add pivaloyl chloride dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- To the crude product in methanol, add thionyl chloride dropwise at 0°C and reflux for 4 hours to esterify the carboxylic acid.
- Cool the reaction and concentrate to obtain the crude methyl 2-amino-4-hydroxy-5-(pivaloyloxy)benzoate.

Step 2: Cyclization to form the Quinazolinone Core

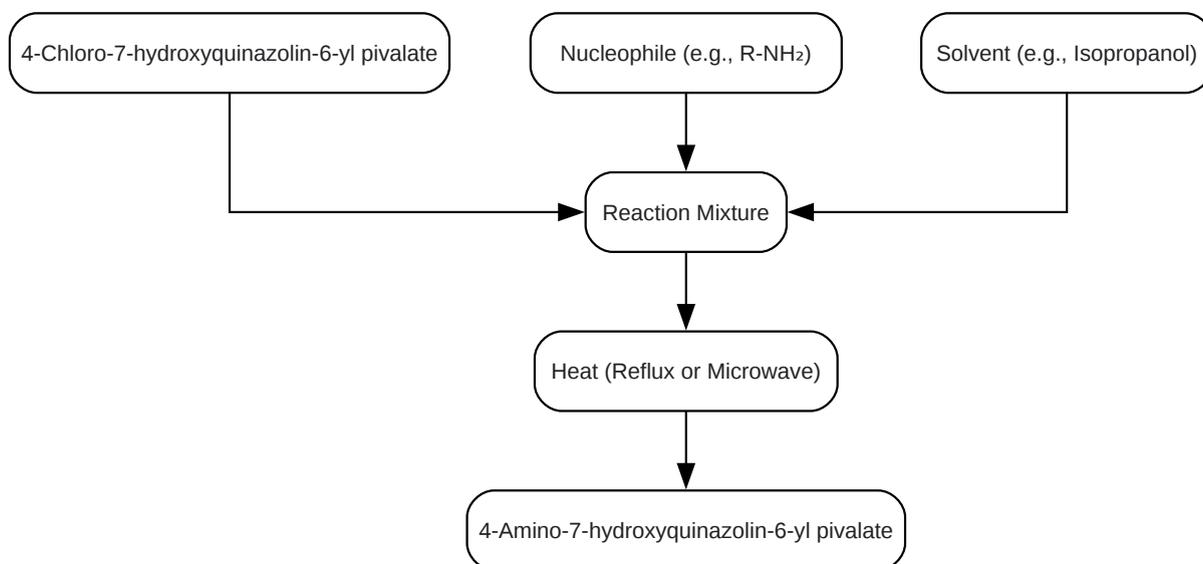
- A mixture of methyl 2-amino-4-hydroxy-5-(pivaloyloxy)benzoate and formamidine acetate in 2-ethoxyethanol is heated to reflux for 6 hours.
- Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield 7-hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one.

Step 3: Chlorination

- Suspend 7-hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one in thionyl chloride containing a catalytic amount of DMF.
- Heat the mixture to reflux for 4 hours, during which the solid should dissolve.^[1]
- Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain **4-Chloro-7-hydroxyquinazolin-6-yl pivalate**.

Procedure for Nucleophilic Substitution at the C4-Position

This protocol describes a general method for reacting an amine with the 4-chloroquinazoline.



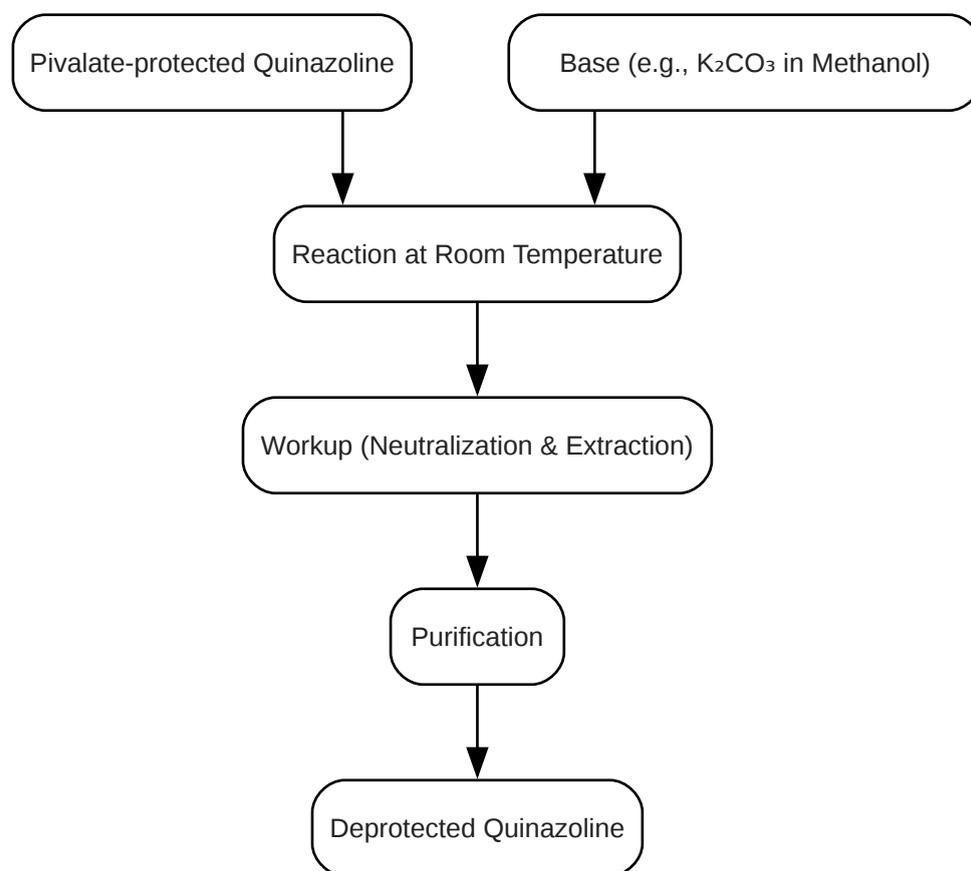
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Caption: Workflow for nucleophilic substitution at the C4-position.

- Dissolve **4-Chloro-7-hydroxyquinazolin-6-yl pivalate** in a suitable solvent such as isopropanol or THF in a reaction vessel.
- Add the desired amine nucleophile (typically 1.1 to 1.5 equivalents).
- Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Alternatively, microwave irradiation can be used to accelerate the reaction.[7]
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the residue by column chromatography or recrystallization to obtain the desired 4-amino-substituted product.

Protocol for Deprotection of the Pivalate Group

This protocol outlines a method for the removal of the pivalate protecting group.



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Caption: General workflow for pivalate deprotection.

- Dissolve the pivalate-protected quinazoline in methanol.
- Add a base such as potassium carbonate or sodium methoxide.
- Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
- Extract the product with a suitable organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

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